molecular formula C5H6N2O2 B011337 6-Amino-4-hydroxypyridin-2(1H)-one CAS No. 104767-38-6

6-Amino-4-hydroxypyridin-2(1H)-one

Cat. No. B011337
M. Wt: 126.11 g/mol
InChI Key: SZUCEELDVBQJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 6-Amino-4-hydroxypyridin-2(1H)-one and its derivatives often involves multi-component reactions, hydrothermal conditions, or specific catalysts to achieve the desired compound. For instance, the synthesis of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands with Zn(II) salts under hydrothermal conditions indicates the compound's versatility in forming coordination polymers (Gao et al., 2006).

Molecular Structure Analysis

The molecular structure of 6-Amino-4-hydroxypyridin-2(1H)-one is characterized by its ability to form various coordination polymers and complexes. The structure-directing effects of 4-aminopyridine in the synthesis of a new gallophosphate demonstrate the compound's capability to host O2- anions within discrete double-four-ring (D4R) units, showcasing its structural diversity (Hsien et al., 2001).

Chemical Reactions and Properties

6-Amino-4-hydroxypyridin-2(1H)-one participates in various chemical reactions, contributing to the synthesis of novel compounds. For example, its involvement in the synthesis of heavily substituted 2-aminopyridines through the displacement of a methylsulfinyl group highlights its reactivity and the potential to modify its chemical structure for specific applications (Teague, 2008).

Physical Properties Analysis

The physical properties of 6-Amino-4-hydroxypyridin-2(1H)-one derivatives, such as their crystalline forms, solubility, and thermal stability, are crucial for their application in various fields. Crystalline adducts of substituted salicylic acids with 4-aminopyridine demonstrate the compound's ability to form stable crystalline structures through hydrogen bonding and π⋯π stacking interactions, which are essential for understanding its physical behavior (Montis & Hursthouse, 2012).

Chemical Properties Analysis

The chemical properties of 6-Amino-4-hydroxypyridin-2(1H)-one, including its acidity, basicity, reactivity towards various reagents, and its role as a ligand in coordination chemistry, are fundamental to its scientific interest. Its ability to form complexes with elements from groups 6, 7, and 8 of the periodic table showcases its versatility and potential in the development of novel materials and catalysts (Griffith & Mostafa, 1992).

Scientific Research Applications

Molecular Structure and Tautomerism

  • The structural dynamics and tautomerism of pyridine derivatives, including compounds similar to 6-Amino-4-hydroxypyridin-2(1H)-one, have been studied. Research using ab initio methods has revealed the influence of intermolecular hydrogen bonds on the tautomerism of these compounds, which is crucial for understanding their chemical behavior and potential applications in various fields (Alkorta & Elguero, 2002).

Solubility Enhancement

  • Efforts to enhance the solubility of drug-like compounds, including derivatives of 6-Amino-4-hydroxypyridin-2(1H)-one, have been explored. A novel template protocol for forming salts of poorly soluble compounds was developed, emphasizing the importance of solubility in medicinal chemistry and drug formulation processes (Machado et al., 2013).

Bioinspired Material Development

  • A bioinspired polydopamine derivative, synthesized from 6-Amino-4-hydroxypyridin-2(1H)-one, has been used to create pyridinic nitrogen-rich carbon nanocapsules. These nanocapsules exhibit superior electrocatalytic activity and stability, showcasing the potential of 6-Amino-4-hydroxypyridin-2(1H)-one derivatives in developing materials with advanced functionalities (Yi et al., 2017).

Antioxidant Activity

  • Hydroxypyridinone derivatives, closely related to 6-Amino-4-hydroxypyridin-2(1H)-one, have been synthesized and evaluated for their antioxidant activity. Their ability to scavenge free radicals and chelate iron ions highlights their potential in therapeutic applications to mitigate oxidative stress (Fassihi et al., 2020).

Iron Chelation

  • Amido-3-hydroxypyridin-4-ones, structurally similar to 6-Amino-4-hydroxypyridin-2(1H)-one, have been explored for their ability to chelate iron(III), with research revealing their physicochemical properties and potential applications in treating iron overload conditions (Piyamongkol et al., 2010).

properties

IUPAC Name

6-amino-4-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c6-4-1-3(8)2-5(9)7-4/h1-2H,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUCEELDVBQJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716266
Record name 6-Amino-4-hydroxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-hydroxypyridin-2(1H)-one

CAS RN

104767-38-6
Record name 6-Amino-4-hydroxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-aminopyridine-2,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-4-hydroxypyridin-2(1H)-one
Reactant of Route 2
6-Amino-4-hydroxypyridin-2(1H)-one
Reactant of Route 3
6-Amino-4-hydroxypyridin-2(1H)-one
Reactant of Route 4
6-Amino-4-hydroxypyridin-2(1H)-one
Reactant of Route 5
6-Amino-4-hydroxypyridin-2(1H)-one
Reactant of Route 6
6-Amino-4-hydroxypyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.